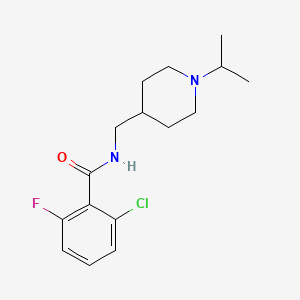

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine moiety attached via a methyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration and Reduction: The starting material, 2-chloro-6-fluorobenzonitrile, undergoes nitration followed by reduction to yield the corresponding amine.

Acylation: The amine is then acylated using an appropriate acyl chloride to form the benzamide.

Piperidine Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine moiety.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis will produce the corresponding carboxylic acid and amine.

Aplicaciones Científicas De Investigación

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound may influence signaling pathways involved in neurological processes.

Comparación Con Compuestos Similares

Similar Compounds

2-chloro-6-fluorobenzamide: Lacks the piperidine moiety but shares the chloro and fluoro substituents.

N-((1-isopropylpiperidin-4-yl)methyl)benzamide: Lacks the chloro and fluoro substituents but contains the piperidine moiety.

2-chloro-6-fluoro-N-methylbenzamide: Contains the chloro and fluoro substituents but has a methyl group instead of the piperidine moiety.

Uniqueness

2-chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the piperidine moiety, makes it a versatile compound for various applications in research and industry.

Actividad Biológica

2-Chloro-6-fluoro-N-((1-isopropylpiperidin-4-yl)methyl)benzamide, with the CAS number 946326-68-7, is a compound of interest due to its potential biological activities, particularly in the context of antiviral research. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C16H22ClFN2O, and it has a molecular weight of 312.81 g/mol. The compound features a benzamide structure modified by a chloro and fluoro substituent, as well as a piperidine moiety.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂ClFN₂O |

| Molecular Weight | 312.81 g/mol |

| CAS Number | 946326-68-7 |

Antiviral Properties

Recent studies have highlighted the compound's effectiveness against various strains of influenza virus. Notably, it has shown significant antiviral activity against H1N1 and H5N1 strains. In one study, a derivative of this compound exhibited an effective concentration (EC50) of 3.04μM against the H5N1 pseudovirus and nearly complete inhibition of H1N1 at 12.5μM without cytotoxicity .

Synergistic Effects : The compound demonstrated synergistic effects when used in combination with oseltamivir, enhancing the overall antiviral efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be modulated through structural modifications. Research indicates that variations in the amide portion and the piperidine substituents significantly influence potency:

| Compound Variation | EC50 (μM) | Comments |

|---|---|---|

| Parent Compound (Base Structure) | 3.04 | Effective against H5N1 pseudovirus |

| Addition of Methylene Unit | 71% inhibition at 12.5 μM | Maintains activity |

| Contraction to Pyrrolidine | 11% inhibition | Significant loss in activity |

Influenza A Virus Inhibition

In a controlled study evaluating the compound's effectiveness against influenza A virus, it was found that modifications to the piperidine ring could enhance or reduce antiviral properties. For instance, positional isomers and variations in substituents yielded different levels of inhibition, indicating that careful structural tuning is essential for optimizing biological activity .

Cytotoxicity Assessments

Toxicity assays conducted alongside antiviral evaluations demonstrated that the compound maintained a favorable safety profile. No significant cytotoxic effects were observed at concentrations effective for viral inhibition, making it a promising candidate for further development in antiviral therapies .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClFN2O/c1-11(2)20-8-6-12(7-9-20)10-19-16(21)15-13(17)4-3-5-14(15)18/h3-5,11-12H,6-10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGEYBFAXCNFWKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CNC(=O)C2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.